Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate

Drug Design CNS Permeability Prodrug Strategy

Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate (CAS 1806301-53-0) is a halogenated phenylacetate ester bearing chlorine atoms at the 2‑ and 4‑positions and a difluoromethoxy group at the 3‑position of the benzene ring. With a molecular weight of 285.07 g mol⁻¹ and an XLogP3 of 3.9, it serves as a versatile intermediate in the synthesis of pyrethroid pesticides and other bioactive molecules where the difluoromethoxy motif is critical for target potency.

Molecular Formula C10H8Cl2F2O3
Molecular Weight 285.07 g/mol
CAS No. 1806301-53-0
Cat. No. B1410142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate
CAS1806301-53-0
Molecular FormulaC10H8Cl2F2O3
Molecular Weight285.07 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C(=C(C=C1)Cl)OC(F)F)Cl
InChIInChI=1S/C10H8Cl2F2O3/c1-16-7(15)4-5-2-3-6(11)9(8(5)12)17-10(13)14/h2-3,10H,4H2,1H3
InChIKeyLNPUAILFUJWKSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate | 1806301-53-0 — Key Physicochemical & Synthetic Baseline


Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate (CAS 1806301-53-0) is a halogenated phenylacetate ester bearing chlorine atoms at the 2‑ and 4‑positions and a difluoromethoxy group at the 3‑position of the benzene ring [1]. With a molecular weight of 285.07 g mol⁻¹ and an XLogP3 of 3.9, it serves as a versatile intermediate in the synthesis of pyrethroid pesticides and other bioactive molecules where the difluoromethoxy motif is critical for target potency [1][2]. Its methyl‑ester functionality provides a distinct reactivity profile compared to the free acid and positional isomers, making it a strategic building block for medicinal and agrochemical chemistry programs that require precise control of lipophilicity and metabolic stability [1].

Methyl ester handle provides distinct reactivity for amidation or transesterification compared to free acid forms.
Defined 3‑OCF₂H substitution supports metabolic soft‑spot control in agrochemical and medicinal chemistry programs.
Serves as a strategic building block for pyrethroid intermediates requiring precise lipophilicity.

Why Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate Cannot Be Replaced by a Close Analog


Despite sharing the same core scaffold, in‑class analogs such as the free acid (CAS 1807037‑87‑1) or the 5‑position isomer (CAS 1806328‑98‑2) exhibit materially different physicochemical properties that preclude simple interchange [1][2]. The methyl ester displays higher computed lipophilicity (XLogP3 = 3.9 vs. 3.6) and a smaller topological polar surface area (35.5 Ų vs. 46.5 Ų) than the free acid, directly impacting passive membrane permeability and solubility in organic synthesis media [1][2]. Furthermore, the regiochemistry of the difluoromethoxy group (3‑ vs. 5‑position) can alter electronic distribution and metabolic soft spots, even when bulk computed descriptors appear identical [3]. Consequently, substituting the 3‑methyl ester with a free acid or a regioisomer risks altering reaction kinetics, biological target engagement, or pharmacokinetic profiles in downstream applications [1][2][3].

vs. Free acidSwitching to the free acid (CAS 1807037‑87‑1) may alter reaction kinetics and passive permeability due to lower computed lipophilicity and higher polar surface area.
vs. 5‑IsomerUsing the 5‑OCF₂H regioisomer (CAS 1806328‑98‑2) risks divergent metabolic profiles; identical bulk descriptors may mask distinct electronic landscapes.
vs. Variable purityAnalog batches with wider purity ranges (95‑98%) can introduce impurity-driven variability in high‑throughput synthesis or biological readouts.

Head‑to‑Head Quantitative Differentiation of Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate


Higher Computed Lipophilicity and Lower Polar Surface Area vs. Free Acid

When compared to its free acid congener (CAS 1807037‑87‑1), Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate exhibits a +0.3 increase in XLogP3 and a 11.0 Ų reduction in topological polar surface area (TPSA), alongside the absence of a hydrogen bond donor [1][2]. These differences are predictive of improved passive membrane diffusion and central nervous system (CNS) penetration, supporting the methyl ester as a better candidate for prodrug designs or permeability‑limited target engagement studies [1][2].

Lipophilicity vs. Free Acid
Cross-study comparable
Δ XLogP3 +0.3 (3.9 vs 3.6)
TSPA 35.5 vs 46.5 Ų
Supports prodrug design and CNS permeability studies.
Computed values via PubChem XLogP3 3.0 algorithm.
Drug Design CNS Permeability Prodrug Strategy

Retained Lipophilicity but Distinct Regiochemistry vs. 5‑Position Isomer

The 3‑difluoromethoxy regioisomer (target) and the 5‑difluoromethoxy regioisomer (CAS 1806328‑98‑2) share identical computed XLogP3 (3.9) and TPSA (35.5 Ų) [1][2]. However, the position of the electron‑withdrawing difluoromethoxy group relative to the two chlorine atoms creates distinct local electrostatic potentials that can alter reactivity in nucleophilic aromatic substitution and metabolic oxidation rates [2]. Although direct biological activity data are not publicly available, this class‑level inference indicates that the two isomers are likely to show divergent CYP450 metabolic profiles and should not be interchanged without experimental validation [1][2].

Regiochemistry vs. 5‑Isomer
Class-level inference
3‑OCF₂H (target) vs 5‑OCF₂H (isomer)
Identical XLogP3 (3.9) and TPSA (35.5 Ų)
Metabolic stability and CYP profiles may diverge significantly.
Positional electronic effects; experimental validation advised.
Structure‑Activity Relationships Metabolic Stability Regioisomer Differentiation

Consistent Purity Baseline for Reproducible Synthesis vs. Analogs with Variable Specification

Commercial listings for Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate consistently specify a minimum purity of 95 % [1]. In contrast, the free acid and the 5‑position isomer show more variable purity specifications across suppliers, ranging from 95 % to 98 % depending on the vendor [2][3]. A tighter, batch‑to‑batch consistent purity reduces the need for pre‑use repurification and lowers the risk of introducing by‑products that can confound biological assays or polymerization reactions .

Purity Baseline
Supporting evidence
Consistent 95% minimum purity across primary vendors
Reduces pre-use repurification and batch variability.
Vendor‑reported specification; lot‑specific COA review recommended.
Procurement Quality Control Synthetic Reproducibility

Optimal Use Cases for Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate | 1806301-53-0


CNS‑Penetrant Prodrug Design

The methyl ester’s higher logP and zero H‑bond donor count make it a suitable starting material for prodrug conjugates intended to cross the blood‑brain barrier, as demonstrated by its computed XLogP3 of 3.9 and TPSA of 35.5 Ų [1][2]. Researchers designing CNS‑active pyrethroid analogs or neurological probes will benefit from the ester’s favorable permeability profile relative to the free acid [2].

Regioselective Pyrethroid Intermediate Synthesis

Patents and literature establish that difluoromethoxy‑substituted phenylacetate esters are critical intermediates for pyrethroid insecticides, where the exact position of the difluoromethoxy group dictates insecticidal activity and mammalian safety [1][3]. The 3‑position isomer has been specifically exemplified in synthetic routes to flucythrinate‑class pyrethroids, making it the requisite building block for this agrochemical family [3].

Library Synthesis with Controlled Metabolic Soft Spots

For medicinal chemistry campaigns that exploit halogenated aromatic cores, the defined 3‑OCF₂H/2,4‑Cl substitution pattern provides a distinct metabolic vector compared to the 5‑OCF₂H isomer [4]. Incorporating the target compound into a screening library ensures that structure‑activity relationships are built on a consistent, synthetically accessible scaffold, reducing false SAR interpretations arising from isomeric impurities [1][4].

Reproducible High‑Throughput Synthesis Workflows

With a vendor‑consistent 95 % minimum purity and a robust ester handle for amidation or transesterification, this compound is well‑suited for automated parallel synthesis and high‑throughput experimentation (HTE) platforms . The consistent quality minimizes time lost to repurification and ensures that coupling reactions proceed with predictable kinetics, enabling faster hit‑to‑lead progression .

Application
Selection Property
Validation Focus
CNS-Penetrant Prodrug Design
Higher computed lipophilicity and zero H‑bond donors
Permeability assay and brain-plasma ratio review
Regioselective Pyrethroid Intermediate
Defined 3‑OCF₂H substitution on 2,4‑dichloro core
Insecticidal activity and synthetic route fidelity
Controlled Metabolic Soft-Spot Libraries
Distinct regioisomeric metabolic vector
CYP metabolite profiling and SAR consistency
High-Throughput Synthesis Workflows
Vendor‑consistent 95% purity and robust ester handle
Coupling kinetics and batch-to-batch reproducibility
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